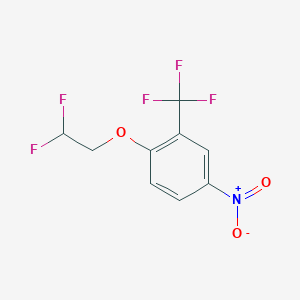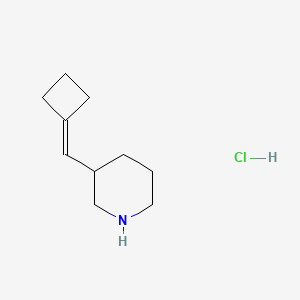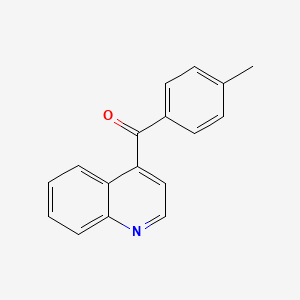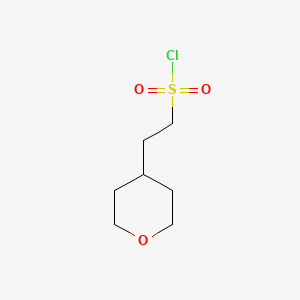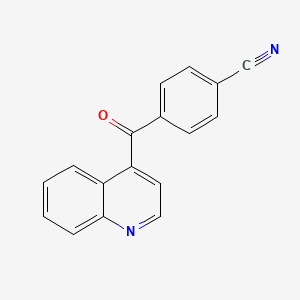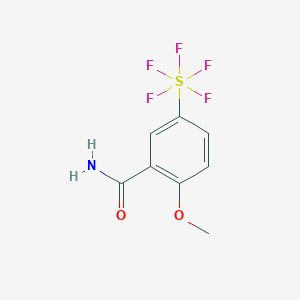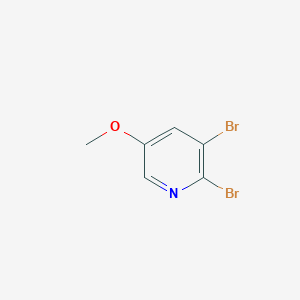
2,3-Dibromo-5-methoxypyridine
Vue d'ensemble
Description
2,3-Dibromo-5-methoxypyridine is an aromatic organic compound. It is part of the pyridine family and is often used in chemical reactions and synthesis .
Synthesis Analysis
The synthesis of 2,3-Dibromo-5-methoxypyridine can involve various methods such as bromination and palladium-catalyzed cross-coupling reactions . The synthesis method can affect the purity, yield, and properties of the compound.Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-5-methoxypyridine has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The compound crystallizes in a monoclinic system .Chemical Reactions Analysis
Bromination reactions are key in the synthesis of 2,3-Dibromo-5-methoxypyridine . N-bromosuccinimide (NBS) is often used as a brominating reagent due to its easy preparation, mild reaction conditions, good selectivity, high yield, and easy product separation .Physical And Chemical Properties Analysis
2,3-Dibromo-5-methoxypyridine is a pale yellow solid that is soluble in organic solvents such as dichloromethane and ethanol. It has a molecular weight of 266.92 g/mol .Applications De Recherche Scientifique
1. Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application : This study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives could potentially be used as chiral dopants for liquid crystals .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids was catalyzed by palladium .
- Results or Outcomes : The reaction produced these novel pyridine derivatives in moderate to good yield. The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
2. Synthesis of Fluorinated Pyridines
- Summary of Application : This research focuses on the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
3. Synthesis of Fluorinated Pyridines
- Summary of Application : This research focuses on the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
4. Synthesis of Trifluoromethylpyridines
- Summary of Application : This research focuses on the synthesis of trifluoromethylpyridines, which are used in the development of new agricultural products having improved physical, biological, and environmental properties .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the product .
5. Synthesis of Herbicides and Insecticides
- Summary of Application : Compounds similar to “2,3-Dibromo-5-methoxypyridine” have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but they likely involve reactions with various other compounds to create the desired herbicides and insecticides .
- Results or Outcomes : The synthesized compounds were presumably tested for their effectiveness as herbicides and insecticides, although specific results are not provided in the source .
6. Synthesis of Fluoropyridines for Local Radiotherapy of Cancer
- Summary of Application : This research focuses on the synthesis of fluoropyridines for local radiotherapy of cancer .
- Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are presented .
- Results or Outcomes : These F 18 -substituted pyridines present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dibromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCDSWYPYZWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



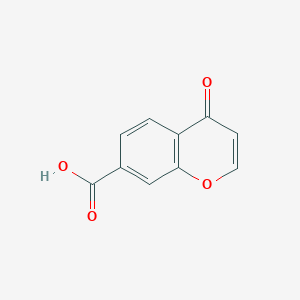
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
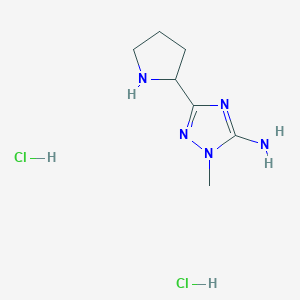
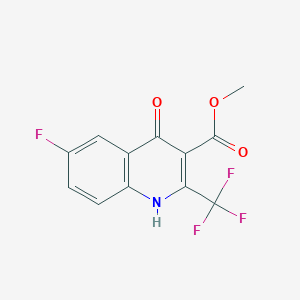

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
